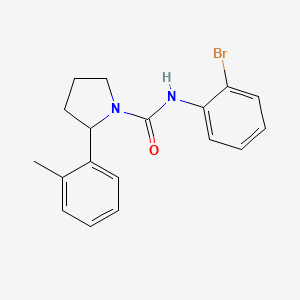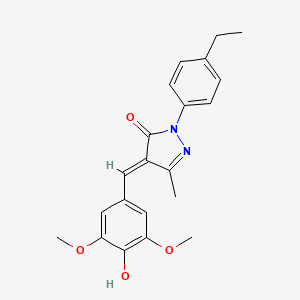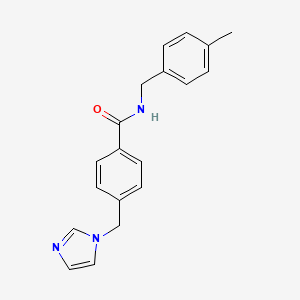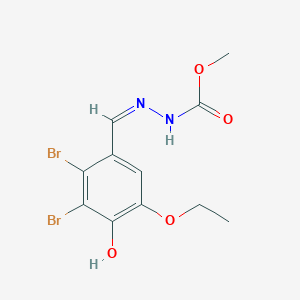
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as Brorphine, is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. Brorphine is a derivative of the opioid agonist, fentanyl, and has been shown to have a higher potency than morphine.
Mechanism of Action
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids on pain perception, reward, and addiction. Like other opioids, this compound produces its effects by binding to the mu-opioid receptor and activating downstream signaling pathways.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. These effects are mediated by the activation of the mu-opioid receptor and the subsequent modulation of neurotransmitter release in the brain.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency, selectivity for the mu-opioid receptor, and low risk of respiratory depression. However, this compound also has some limitations, including its potential for abuse and its limited availability.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, including the development of new synthetic opioids with improved safety and efficacy profiles, the investigation of the molecular mechanisms underlying its effects, and the exploration of its potential as a treatment for opioid addiction. Additionally, research is needed to better understand the risks associated with this compound use, including the potential for overdose and addiction.
Conclusion
In conclusion, this compound is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. While this compound has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, it also has some limitations, including its potential for abuse and limited availability. Further research is needed to fully understand the risks and benefits associated with this compound use and to develop new synthetic opioids with improved safety and efficacy profiles.
Synthesis Methods
The synthesis method for N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-bromobenzoyl chloride with 2-methylphenylmagnesium bromide to form N-(2-bromophenyl)-2-(2-methylphenyl)acetamide. This intermediate is then reacted with pyrrolidine and trifluoroacetic acid to form this compound.
Scientific Research Applications
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been the subject of several scientific studies, with researchers investigating its potential as a painkiller and its abuse potential. One study found that this compound was more potent than morphine in relieving pain in rats, with a lower risk of respiratory depression. Another study found that this compound was less reinforcing than fentanyl in rats, suggesting a lower potential for abuse.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-13-7-2-3-8-14(13)17-11-6-12-21(17)18(22)20-16-10-5-4-9-15(16)19/h2-5,7-10,17H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAXNGHXLRKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)

![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)


![N-cyclohexyl-N'-(3,4-dichlorophenyl)-N-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea](/img/structure/B6139902.png)
![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)
![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)
